3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid
Overview
Description
3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C12H16BFO4 and its molecular weight is 254.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Compound Synthesis
Fluorinated compounds, such as those derived from fluorine-bearing boronic acids, are crucial in the synthesis of heterocyclic compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds are essential for developing new pharmaceuticals, agrochemicals, and materials due to the unique properties imparted by the fluorine atom, such as increased stability and lipophilicity (Shi, Wang, & Schlosser, 1996).
Fluorescence Quenching Studies
Boronic acid derivatives, including those with methoxy and fluoro substitutions, have been used in fluorescence quenching studies. Such research helps understand the interactions between these compounds and quenchers like aniline, contributing to the development of new fluorescent probes and sensors for various applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activity
Compounds structurally related to boronic acids, particularly those with fluoro substitutions, have been investigated for their antifungal properties against a variety of fungal strains. These studies are crucial for developing new antifungal agents, highlighting the potential of such compounds in addressing fungal resistance (Borys et al., 2019).
Supramolecular Chemistry
Boronic acids play a significant role in supramolecular chemistry, contributing to the design and synthesis of supramolecular assemblies. These compounds interact through O–H⋯N hydrogen bonds and other non-covalent interactions, forming structures with potential applications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Catalysis and Material Science
Boronic acids are integral in catalysis, particularly in cross-coupling reactions that form C-C bonds, a cornerstone of organic synthesis. For instance, they have been used in Suzuki-Miyaura coupling reactions to create biologically active molecules and materials. This showcases the importance of boronic acids in synthesizing complex organic compounds and materials (Berthiol, Doucet, & Santelli, 2006).
Sugar Recognition and Sensing
Boronic acids, including fluorophore complexes, are pivotal in developing sensors for sugar recognition in aqueous solutions. This research is instrumental in medical diagnostics and analytical chemistry, enabling selective sugar detection and monitoring (Tong et al., 2001).
Properties
IUPAC Name |
(3-cyclopentyloxy-2-fluoro-4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c1-17-10-7-6-9(13(15)16)11(14)12(10)18-8-4-2-3-5-8/h6-8,15-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJNVXNRARWEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC2CCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.